(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine
Description
Properties
IUPAC Name |
(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-6-7-1-2-8-3-4-13(11,12)9(8)5-7/h1-2,5H,3-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRFVMUJNYMFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401191298 | |
| Record name | Benzo[b]thiophene-6-methanamine, 2,3-dihydro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401191298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-44-5 | |
| Record name | Benzo[b]thiophene-6-methanamine, 2,3-dihydro-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[b]thiophene-6-methanamine, 2,3-dihydro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401191298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of the Benzo[b]thiophene 1,1-Dioxide Core
The starting point is typically benzo[b]thiophene, which undergoes oxidation to form the 1,1-dioxide (sulfone) derivative:
Oxidation Method: Benzo[b]thiophene is oxidized using strong oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions to selectively oxidize the sulfur atom to the sulfone (1,1-dioxide) stage. This reaction is typically performed in an organic solvent like dichloromethane at low temperatures to moderate the reaction rate and avoid over-oxidation or degradation.
Reaction Conditions: The oxidation is generally carried out at 0–25 °C with stoichiometric or slight excess oxidant, followed by aqueous work-up and purification by recrystallization or chromatography.
Yields: High yields (typically >80%) of benzo[b]thiophene 1,1-dioxide are reported, with good purity suitable for further functionalization.
Introduction of the Methylamine Group at the 6-Position
The key functionalization involves installing the methylamine substituent at the 6-position of the benzo[b]thiophene 1,1-dioxide ring:
Bromomethylation or Halomethylation: The 6-position is first functionalized by bromomethylation using reagents such as N-bromosuccinimide (NBS) or bromine in the presence of radical initiators or Lewis acids. This introduces a bromomethyl group at the 6-position.
Amination Step: The bromomethyl intermediate is then reacted with ammonia or a suitable amine source to substitute the bromine with the amino group, yielding the (1,1-dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-yl)methylamine.
Reaction Conditions: Amination is typically conducted in polar solvents such as ethanol, methanol, or DMF at elevated temperatures (50–80 °C) to facilitate nucleophilic substitution.
Purification: The product is isolated by extraction, followed by recrystallization or chromatographic purification to afford the pure methylamine derivative.
Alternative Synthetic Routes and Catalytic Methods
Recent advances have introduced catalytic asymmetric hydrogenation and other catalytic methods to improve yields and selectivity:
Rh-Catalyzed Asymmetric Hydrogenation: A notable method involves the Rhodium-catalyzed asymmetric hydrogenation of substituted benzo[b]thiophene 1,1-dioxides to obtain chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high enantioselectivity (up to 99% ee) and yield (up to 99%) under mild conditions. This method can be adapted to prepare chiral intermediates for further functionalization to methylamine derivatives.
Key Features: Low catalyst loading (0.02 mol%), gram-scale synthesis, and possible hydrogen bonding interactions between substrate and ligand enhance reactivity and selectivity.
Summary Table of Preparation Methods
| Step | Method/Conditions | Reagents/Materials | Yield (%) | Notes |
|---|---|---|---|---|
| Oxidation of benzo[b]thiophene | m-CPBA or H2O2 oxidation in dichloromethane | Benzo[b]thiophene, m-CPBA or H2O2 | >80 | Selective oxidation to sulfone (1,1-dioxide) |
| Bromomethylation at 6-position | NBS or Br2 with radical initiator in organic solvent | Benzo[b]thiophene 1,1-dioxide, NBS or Br2 | 70–85 | Introduces bromomethyl intermediate |
| Amination | Nucleophilic substitution with NH3 or amine in ethanol/DMF | Bromomethyl intermediate, NH3 or amine | 65–80 | Substitution to methylamine group |
| Catalytic hydrogenation (alternative) | Rh-catalyzed asymmetric hydrogenation under H2 | Rh catalyst, substituted benzo[b]thiophene 1,1-dioxide | Up to 99 | High enantioselectivity and yield |
Chemical Reactions Analysis
2.1. Acylation and Alkylation of the Primary Amine
The primary amine group undergoes typical nucleophilic reactions:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in basic conditions to form acetamide derivatives.
Example: -
Alkylation : Forms secondary or tertiary amines via reaction with alkyl halides (e.g., methyl iodide).
Supporting Evidence : Similar amine reactivity is observed in hydrazone and thiazole derivatization strategies (PMC9268695 ).
2.2. Condensation with Carbonyl Compounds
The amine participates in Schiff base formation with aldehydes/ketones under mild acidic or thermal conditions. For example:
-
Reaction with benzaldehyde yields a benzylidene derivative:
Applications : Such derivatives are intermediates in bioactive molecule synthesis (PMC10856803 , PMC10947603 ).
2.3. Cyclization Reactions
The amine can act as a nucleophile in cyclization processes:
-
Heterocycle Formation : Reacts with α,β-unsaturated carbonyl compounds (e.g., acrylonitrile) to form 6-membered rings.
-
Triazepine Synthesis : Analogous to methods in PMC10856803 , coupling with amidinium salts may yield fused triazepine derivatives.
2.4. Oxidation and Reduction
-
Oxidation : The sulfone group is stable, but the amine may oxidize to a nitro group under strong conditions (e.g., KMnO4/H+).
-
Reduction : Catalytic hydrogenation (e.g., H2/Pd-C) reduces the sulfone to a sulfide, altering electronic properties (PMC10947603 ).
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Development
The compound has been explored for its potential pharmacological properties. Research indicates that derivatives of benzo[b]thiophene compounds exhibit anti-inflammatory and analgesic effects. Specifically:
- Anti-inflammatory Activity : Studies have shown that compounds similar to (1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Research indicates that this compound may have significant biological activity:
- Anticancer Properties : Some studies have investigated the cytotoxic effects of benzo[b]thiophene derivatives on various cancer cell lines. The structure of this compound allows for interactions with cellular targets involved in cancer progression .
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure provides a versatile platform for further chemical modifications:
- Synthetic Pathways : Researchers have utilized this compound in the synthesis of novel compounds with enhanced biological activities .
Data Table of Applications
Case Study 1: Anti-inflammatory Effects
A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced inflammation in animal models. The compound was administered at varying doses, revealing a dose-dependent response in reducing markers of inflammation.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines showed that the compound inhibited cell proliferation effectively. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase. This suggests its potential as a lead compound for developing new anticancer drugs.
Mechanism of Action
The mechanism of action of (1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine involves its interaction with specific molecular targets and pathways. For example, as a TACE inhibitor, it may interfere with the enzyme’s activity, thereby modulating the inflammatory response . As a selective estrogen receptor modulator, it may bind to estrogen receptors and influence their activity, potentially affecting various physiological processes .
Comparison with Similar Compounds
To contextualize its properties and applications, this compound is compared to structurally related heterocyclic systems, focusing on differences in heteroatoms, substituents, and physicochemical profiles.
Structural Analogues and Substituent Effects
Key Observations :
- Heteroatom Influence : The benzodioxin analogue () replaces sulfur with oxygen, reducing electron-withdrawing effects compared to the sulfone-containing target compound. This may result in lower polarity and altered pharmacokinetic properties.
- Substituent Reactivity : The acetyl group in the triazolo-thiazole derivative () contrasts with the methylamine group in the target compound, suggesting divergent reactivity (e.g., nucleophilic vs. electrophilic sites).
- Bioactivity Potential: The aniline substituent in ’s imidazo-thiazole highlights the role of aromatic amines in binding interactions, analogous to the methylamine group in the target compound .
Physicochemical Properties
Key Findings :
Biological Activity
The compound (1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine (CAS Number: 1363381-44-5) is a member of the benzo[b]thiophene family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₁₁N₁O₂S
- Molecular Weight : 185.26 g/mol
- Structure : The compound features a benzo[b]thiophene core with a dioxo group and a methylamine substituent, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiophene have been shown to inhibit various bacterial strains and fungi. A study highlighted that certain thiophene derivatives demonstrated potent activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Benzo[b]thiophene derivatives have been investigated for their anticancer potential. In vitro studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. For example, a related compound was shown to inhibit cell proliferation in human breast cancer cells by modulating key signaling pathways involved in cell cycle regulation .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are noteworthy. Research has indicated that benzo[b]thiophene derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several proposed mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory responses and cancer progression.
- Modulation of Signal Transduction Pathways : The compound may affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer cell survival .
Case Studies
Q & A
Q. What are the recommended synthetic routes for (1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves cyclization of precursor thiophene derivatives followed by amination. For purity validation, use high-performance liquid chromatography (HPLC) with UV detection at 254 nm, paired with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Mass spectrometry (MS) further ensures molecular weight accuracy. Reference analogous thiophene-based syntheses in pharmacological studies for optimization .
Q. How can researchers assess the solubility and stability of this compound under varying pH conditions?
- Methodological Answer : Conduct equilibrium solubility studies using shake-flask methods in buffers (pH 1.2–7.4) at 25°C. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC quantification. Include control samples to distinguish hydrolytic degradation from oxidation (e.g., under nitrogen vs. oxygen atmospheres) .
Q. What spectroscopic techniques are critical for characterizing interactions between this compound and biological macromolecules?
- Methodological Answer : Use UV-Vis spectroscopy to detect binding-induced absorbance changes and isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS). Circular dichroism (CD) can reveal conformational changes in proteins/DNA upon interaction. For DNA binding, ethidium bromide displacement assays coupled with fluorescence quenching are recommended .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate the environmental fate of this compound in aquatic systems?
- Methodological Answer : Adopt a tiered approach:
Laboratory studies : Measure hydrolysis rates (pH 7–9), photodegradation under simulated sunlight, and biodegradation via OECD 301 tests.
Field studies : Use microcosms to monitor partitioning in water-sediment systems.
Incorporate LC-MS/MS for trace-level quantification and non-target screening to identify transformation products .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct a meta-analysis comparing assay conditions (e.g., cell lines, incubation times, solvent controls). Validate conflicting results via orthogonal assays (e.g., enzyme inhibition vs. cell viability). Cross-reference purity data (e.g., residual solvent levels from synthesis) to rule out batch variability. Leverage computational docking to reconcile structure-activity relationships .
Q. How can computational modeling predict the compound’s pharmacokinetic properties and metabolite formation?
- Methodological Answer : Use quantum mechanics (QM) to calculate frontier molecular orbitals (FMOs) for reactivity prediction. Apply molecular dynamics (MD) simulations to assess membrane permeability (logP). For metabolites, employ in silico tools like MetaSite or GLORYx to simulate Phase I/II transformations, prioritizing hydroxylation and sulfonation pathways .
Q. What multi-omics approaches are suitable for studying its systemic effects in model organisms?
- Methodological Answer : Combine transcriptomics (RNA-seq) to identify differentially expressed genes, proteomics (LC-MS/MS) for protein abundance changes, and metabolomics (NMR/HRMS) to map metabolic perturbations. Integrate data via pathway enrichment analysis (e.g., KEGG, Reactome) to pinpoint toxicity mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
